Qingyangshengenin B

Übersicht

Beschreibung

Otophylloside B is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities, including neuroprotective, anti-aging, and anti-epileptic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Otophylloside B is typically isolated from the roots of Cynanchum otophyllum through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify Otophylloside B .

Industrial Production Methods: Industrial production of Otophylloside B involves large-scale extraction from Cynanchum otophyllum roots. The process includes solvent extraction, concentration, and purification using advanced chromatographic techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Otophylloside B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Otophylloside B kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können den glykosidischen Teil von Otophylloside B modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Es werden verschiedene Reagenzien eingesetzt, darunter Alkylhalogenide und Acylchloride, unter kontrollierten Bedingungen.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Formen und substituierte Analoga von Otophylloside B, die jeweils einzigartige biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Qingyangshengenin B exhibits several pharmacological effects that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can suppress the production of inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, in activated immune cells. In vivo studies have shown its efficacy in ameliorating inflammation in animal models of diseases like arthritis and colitis.

- Neuroprotective Effects : Research indicates that this compound may improve cognitive functions by reducing β-amyloid and tau aggregates in transgenic mice models of Alzheimer's disease. This suggests a potential role in mitigating neurodegenerative disorders .

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its anti-aging effects .

Applications in Research

This compound has been utilized in various research contexts:

- Toxicological Studies : Its tissue distribution patterns are essential for understanding drug safety and efficacy, particularly in long-term toxicity assessments .

- Sensing Applications : Recent studies have explored the use of this compound as a selective and sensitive sensor for mercuric ions, showcasing its potential applications in environmental monitoring .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study involving transgenic mice with Alzheimer's disease, administration of this compound led to significant improvements in learning and memory capabilities. The compound effectively reduced the levels of β-amyloid plaques and tau protein aggregates, which are hallmarks of Alzheimer's pathology. This study underscores the potential of this compound as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In an experimental model of arthritis, this compound was administered to evaluate its anti-inflammatory properties. Results indicated a marked reduction in inflammatory markers and improved joint function compared to control groups. This suggests that this compound could be developed as a treatment option for inflammatory conditions such as arthritis.

Data Summary Table

Wirkmechanismus

Otophylloside B exerts its effects through multiple molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Otophylloside B wird mit anderen C-21-Steroidglykosiden verglichen, wie z. B.:

Otophylloside A: Ähnlich in der Struktur, unterscheidet sich aber in seinem glykosidischen Teil, was zu unterschiedlichen biologischen Aktivitäten führt.

Caudatin 3-O-β-cymaropyranoside: Zeigt potente neurotrophe Aktivität, unterscheidet sich aber in seinem zytotoxischen Profil.

Caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside: Bekannt für seine selektive Zytotoxizität gegen menschliche Dickdarmkrebszellen.

Otophylloside B zeichnet sich durch seine einzigartige Kombination aus neuroprotektiven, Anti-Aging- und Antiepilepsie-Eigenschaften aus, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung macht .

Biologische Aktivität

Qingyangshengenin B, also known as Otophylloside B, is a C-21 steroidal glycoside derived from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine. This compound has attracted attention due to its diverse biological activities, particularly its neuroprotective , anti-aging , and anti-epileptic properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound primarily targets amyloid-beta (Aβ) , a peptide associated with neurodegenerative diseases such as Alzheimer's. The compound reduces Aβ expression at the mRNA level, thereby mitigating its toxic effects on neuronal cells. This mechanism is crucial for its neuroprotective effects, particularly in models of Alzheimer's disease.

Biochemical Pathways

- Reduction of Aβ Toxicity : this compound decreases Aβ deposition by inhibiting its expression.

- Regulation of Inflammatory Mediators : The compound has been shown to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in activated immune cells, indicating potential anti-inflammatory properties.

Biological Effects

This compound exhibits several noteworthy biological effects:

- Neuroprotection : Protects against Aβ toxicity and promotes neuronal health.

- Anti-aging : Extends lifespan and increases resistance to heat stress in model organisms such as Caenorhabditis elegans.

- Anti-inflammatory : Ameliorates inflammation in animal models of diseases like arthritis and colitis.

- Antiepileptic Activity : Demonstrated efficacy in models for epilepsy, suggesting potential therapeutic applications .

Case Studies and Experimental Results

-

Neuroprotective Effects :

- In a study involving C. elegans, this compound significantly delayed body paralysis and improved chemotaxis response, indicating enhanced neural function and resilience against stressors.

-

Inflammatory Response :

- In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in activated immune cells. This suggests a role in managing inflammatory conditions.

- Pharmacokinetics :

Summary Table of Biological Activities

Eigenschaften

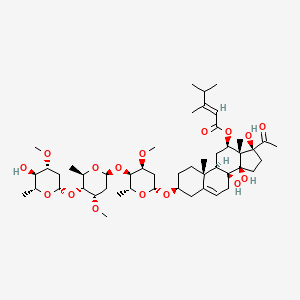

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXSKZGPASTOD-ZMZOTGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Otophylloside B and where is it found?

A1: Otophylloside B, also known as Qingyangshengenin B, is a naturally occurring C21 steroidal glycoside. It is primarily isolated from the roots of the Cynanchum otophyllum plant, a traditional Chinese medicine. [, , , , ]

Q2: What are the potential therapeutic benefits of Otophylloside B?

A2: Research suggests that Otophylloside B exhibits promising antiepileptic activity. In rat models, it demonstrated protective effects against audiogenic seizures. [, ] Furthermore, studies using zebrafish larvae showed that Otophylloside B effectively suppressed seizure-like behavior induced by pentylenetetrazole. [, ] Additionally, Otophylloside B has shown potential in Caenorhabditis elegans models for promoting longevity and protecting against amyloid-beta toxicity, suggesting possible applications in age-related diseases like Alzheimer's disease. [, , , ]

Q3: What is the structure of Otophylloside B?

A3: Otophylloside B is a C21 steroid glycoside. While its exact molecular formula and weight are not explicitly provided in the abstracts, structural analysis reveals it consists of a pregnane steroid core linked to a sugar moiety. The sugar chain typically comprises deoxy-sugar units, often cymarose and oleandrose. [, , ]

Q4: How does the structure of Otophylloside B relate to its activity?

A4: Preliminary structure-activity relationship (SAR) studies suggest that the pregnane skeleton, a C-12 ester group (with varying substituents like ikemaoyl, cinnamoyl, hydroxy, or p-hydroxybenzoyl), and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units are crucial for the observed anti-seizure activity in zebrafish. []

Q5: Have any analytical methods been used to study Otophylloside B?

A5: Researchers have employed various spectroscopic techniques to characterize and elucidate the structure of Otophylloside B. These methods include UV spectroscopy, IR spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS). X-ray crystallography has also been utilized to determine the compound's three-dimensional structure. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.